molecular formula C12H15NO B15328663 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B15328663
M. Wt: 189.25 g/mol
InChI Key: ZWCJXKOCIDURQP-UHFFFAOYSA-N
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Description

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic amine-alcohol compound characterized by a rigid bicyclo[3.1.1]heptane scaffold substituted with a phenyl group at position 6 and a hydroxyl group at the same position. This structure combines conformational rigidity with polar functional groups, making it a valuable intermediate in medicinal chemistry for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

InChI

InChI=1S/C12H15NO/c14-12(9-4-2-1-3-5-9)10-6-11(12)8-13-7-10/h1-5,10-11,13-14H,6-8H2

InChI Key

ZWCJXKOCIDURQP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

Mechanism and General Approach

A seminal method for constructing the 3-azabicyclo[3.1.1]heptane core involves the reduction of spirocyclic oxetanyl nitriles. In this approach, a spirocyclic precursor containing an oxetane ring and a nitrile group undergoes reductive cyclization to form the bicyclic amine. The hydroxyl group at position 6 originates from the oxygen atom of the oxetane ring, while the phenyl substituent is introduced via the starting material.

The reaction typically employs lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to reduce the nitrile to a primary amine, triggering a ring-opening rearrangement that forms the bicyclo[3.1.1]heptane framework. This method is notable for its scalability, with reported yields exceeding 70% on multigram scales.

Optimization and Substrate Scope

Key variables influencing the reaction include solvent polarity, temperature, and the electronic nature of the nitrile substituent. Polar aprotic solvents such as tetrahydrofuran (THF) enhance reaction rates, while temperatures between 0°C and 25°C minimize side reactions. Substrates with electron-withdrawing groups on the phenyl ring exhibit faster cyclization due to increased nitrile reactivity.

Table 1: Representative Conditions for Reductive Cyclization
Starting Material Reducing Agent Solvent Temperature (°C) Yield (%)
Spirocyclic oxetanyl nitrile (R = Ph) LiAlH₄ THF 0–25 72
Spirocyclic oxetanyl nitrile (R = 4-Cl-Ph) H₂/Pd-C EtOAc 50 68

Photolytic Cyclization of Bisallylammonium Salts

Adaptation from [3.2.0] to [3.1.1] Systems

Although patented methods for 6-phenyl-3-azabicyclo[3.2.0]heptanes target a different bicyclic system, the photocyclization strategy can be extrapolated to [3.1.1] analogs. This involves irradiating bisallylammonium salts in the presence of a sensitizer (e.g., acetophenone) to induce [2+2] cycloaddition, forming the bicyclic structure. The phenyl and hydroxyl groups are pre-installed in the starting material or introduced via post-cyclization modifications.

Stereochemical Control and Resolution

Photocyclization generates four stereoisomers, necessitating chiral resolution. The (+)-exo isomer is isolated using (-)-ditoluoyltartaric acid, forming a diastereomeric salt that precipitates selectively. Recrystallization from ethanol/water mixtures enhances enantiomeric excess (>99% ee).

Table 2: Photocyclization Parameters for [3.1.1] Analog Synthesis
Parameter Optimal Condition Effect on Yield/Selectivity
Sensitizer Acetophenone Enhances reaction rate
Light Source High-pressure Hg lamp Maximizes cyclization efficiency
Solvent Acetone Improves solubility of intermediates

Intramolecular Cyclization of Amino Alcohols

Acid-Catalyzed Ring Closure

Amino alcohols bearing phenyl and hydroxyl groups at strategic positions undergo intramolecular cyclization under acidic conditions. For example, treating 5-phenyl-2-(hydroxymethyl)piperidin-3-ol with hydrochloric acid in refluxing toluene promotes dehydration and ring formation, yielding the bicyclic product. This method is limited by competing side reactions, such as over-dehydration, which reduce yields to 40–50%.

Transition Metal Catalysis

Palladium-catalyzed C–N coupling has been explored to construct the bicyclic framework. Aryl halides tethered to amino alcohol precursors react via Buchwald-Hartwig amination to form the azabicyclo[3.1.1]heptane core. However, this approach requires stringent anhydrous conditions and affords moderate yields (55–60%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Reductive cyclization offers superior scalability and reproducibility, making it the preferred method for industrial applications. Photocyclization, while effective for stereochemical control, involves complex purification steps that hinder large-scale production. Acid-catalyzed cyclization is less efficient but provides a low-cost alternative for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

The structural and functional uniqueness of 6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol is best highlighted by comparing it with related bicyclic amines and alcohols. Below is a detailed analysis:

Substituent Variations
Compound Name Substituents (Position) Key Properties/Applications Reference
This compound Phenyl (C6), -OH (C6) High polarity; CNS-targeted scaffolds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Benzyl (N3), -OH (C6) Enhanced lipophilicity; precursor to piperidine derivatives
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol -NH2 (N3), -OH (C6) Increased basicity; potential for hydrogen bonding
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol -CF3 (C6), -OH (C6) Improved metabolic stability; fluorinated analogs for PET imaging

Key Observations :

  • Phenyl vs.
  • Hydroxyl Position : The -OH group at C6 enhances hydrogen-bonding capacity, critical for receptor interactions in CNS drugs.
Physicochemical Properties
Property This compound 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol 3-Amino Derivative
Molecular Weight (g/mol) 279.38 203.28 128.17
Density (g/cm³) N/A 1.184 (predicted) N/A
Boiling Point (°C) N/A 337.8 (predicted) N/A
pKa N/A ~14 (predicted) ~9–10 (amine)

Key Observations :

  • The amino derivative has a significantly lower molecular weight and higher basicity (pKa ~9–10), favoring solubility in acidic environments.
  • The benzyl-substituted analog has higher lipophilicity (density ~1.184 g/cm³), which may influence pharmacokinetic profiles.

Biological Activity

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound characterized by a unique combination of a phenyl group, azabicyclo structure, and a hydroxyl group. This structural arrangement imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO with a molecular weight of approximately 189.25 g/mol. Its InChI Key is ZWCJXKOCIDURQP-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

PropertyValue
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
IUPAC NameThis compound
InChI KeyZWCJXKOCIDURQP-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially leading to the inhibition or activation of various enzymatic pathways. This mechanism makes it a candidate for further exploration in drug design and therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity:

  • Some studies suggest that bicyclic compounds can possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions.

2. Neuropharmacological Effects:

  • The compound's structural features may allow it to interact with neurotransmitter systems, potentially influencing mood or cognitive functions.

3. Antitumor Potential:

  • Preliminary findings indicate that derivatives of similar bicyclic structures may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Case Studies

Several studies have explored the biological implications of related compounds:

Case Study 1: Antimicrobial Properties
A study published in PubMed highlighted the antimicrobial potential of azabicyclic compounds, emphasizing the need for further exploration into their mechanisms and applications in treating resistant strains of bacteria .

Case Study 2: Neuropharmacological Research
Research on structurally related compounds has shown promise in modulating neurotransmitter activity, suggesting that this compound may have similar effects .

Q & A

Q. What are the key steps in synthesizing 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as the reduction of spirocyclic oxetanyl nitriles followed by functionalization. For example, lithium aluminum hydride (LiAlH₄) is used under controlled temperatures (0–25°C) to reduce intermediates, achieving yields >70% . Optimization includes adjusting pH (neutral to slightly basic), solvent selection (tetrahydrofuran or diethyl ether), and stepwise purification via column chromatography. Scalability requires balancing reaction time and catalyst loading .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the bicyclic system (δ 3.5–4.5 ppm for bridgehead protons) and hydroxyl group (δ 1.5–2.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 279.4). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. What initial biological screening approaches are recommended for assessing this compound’s activity?

  • Methodological Answer : Begin with in vitro receptor binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement. Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (1 nM–100 µM) identify EC₅₀/IC₅₀ values. Parallel enzymatic inhibition studies (e.g., monoamine oxidase) clarify mechanistic pathways .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be systematically resolved?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Replicate studies under standardized conditions (pH 7.4, 37°C). Analyze batch-to-batch compound purity (HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography). Meta-analysis of published data identifies confounding variables (e.g., solvent effects) .

Q. What experimental designs are optimal for studying receptor interaction mechanisms?

  • Methodological Answer : Use site-directed mutagenesis to pinpoint binding residues (e.g., Tyr³⁸⁵ in serotonin receptors). Molecular dynamics simulations (Amber or GROMACS) model ligand-receptor docking. Competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A) validate specificity. Fluorescence polarization assays quantify binding affinity (Kd) .

Q. How do computational methods predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular docking (AutoDock Vina) predicts binding poses using crystal structures (PDB: 6A93 for 5-HT receptors). Free-energy perturbation (FEP) refines ΔG binding estimates. Validate predictions with isothermal titration calorimetry (ITC) .

Q. How does the structural uniqueness of this compound compare to analogs, and what are the pharmacological implications?

  • Methodological Answer : The compound’s rigid bicyclic core and phenolic hydroxyl group enhance receptor selectivity versus flexible analogs (e.g., 3-benzyl-6-phenyltetrahydropyridine). Key differences:
CompoundKey FeaturesPharmacological Impact
6-Phenyl-3-azabicyclo[...]Bicyclic rigidity, hydroxyl groupImproved blood-brain barrier penetration
3-Benzyl-3-azabicyclo[...]Ketone instead of hydroxyl; flexible ringReduced receptor affinity
2-Azabicyclo[2.2.1]heptanSimpler structure; lacks aromatic groupsLower metabolic stability

Structural modifications (e.g., substituting benzyl with electron-withdrawing groups) can fine-tune pharmacokinetics .

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